Quassionidi

Quassinoids are a class of sesquiterpene lactones widely found in plants, particularly in the Rubiaceae family such as Picrasma quassioides and Artocarpus heterophyllus. These natural compounds exhibit diverse biological activities, including anti-inflammatory, antimalarial, anticancer, and immunomodulatory properties. Structurally, quassinoids feature a 15-carbon skeleton with a lactone ring attached at C-13 or C-14 position. They are often bitter in taste due to their unique chemical structure.

Research has shown that certain quassinoids possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, these compounds have demonstrated potential as antimalarial agents, targeting Plasmodium parasites in vivo. In anticancer studies, quassinoids exhibit selective cytotoxicity towards cancer cells through mechanisms that include induction of apoptosis and inhibition of cell proliferation.

Given their promising biological activities, quassinoids continue to be a focus of scientific investigation for developing new therapeutic approaches in various fields including inflammation, malaria treatment, and cancer therapy.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

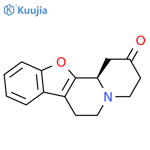

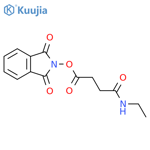

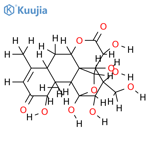

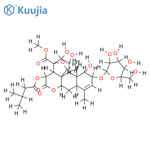

|

bruceantinol | 145512-59-0 | C30H38O13 |

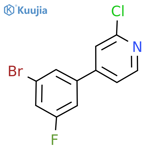

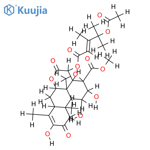

|

Javanicin I | 133632-74-3 | C21H24O6 |

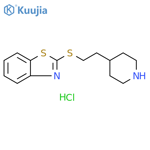

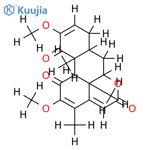

|

javanicin P | 132945-29-0 | C21H30O7 |

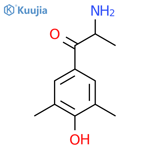

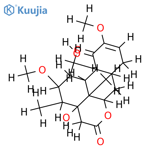

|

13beta,21-Dihydroxyeurycomanone | 138874-44-9 | C20H26O11 |

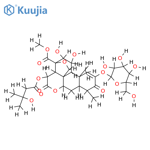

|

yadanzioside J | 99132-96-4 | C32H44O17 |

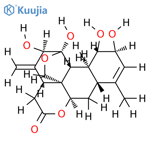

|

(1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one | 89353-91-3 | C20H26O7 |

|

(1beta,11alpha,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-11,20-epoxypicras-3-en-15-yl beta-D-glucopyranoside | 89202-76-6 | C26H36O13 |

|

javanicin V | 138843-01-3 | C20H30O6 |

|

yadanzioside H | 95258-21-2 | C32H46O16 |

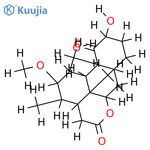

|

yadanziolide T | 1346764-96-2 | C20H28O8 |

Letteratura correlata

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati